

# In-Depth Technical Guide to 1-Furfurylpyrrole (CAS 1438-94-4)

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## Compound of Interest

Compound Name: *1-Furfurylpyrrole*

Cat. No.: B075762

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This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **1-Furfurylpyrrole** (CAS No. 1438-94-4), a versatile heterocyclic compound with applications in flavor chemistry, materials science, and as a synthetic intermediate.

## Physicochemical and Spectroscopic Properties

**1-Furfurylpyrrole** is a colorless to yellow-brown liquid with a characteristic vegetable-like, earthy, and green aroma.<sup>[1][2]</sup> Its key physicochemical properties are summarized in the tables below.

## Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1438-94-4	[3]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	[3]
Molecular Weight	147.17 g/mol	[3]
Appearance	Colorless to yellow-brown clear liquid	[4]
Boiling Point	76-78 °C at 1 mmHg	[4]
Density	1.081 g/mL at 25 °C	[2]
Refractive Index (n <sup>20</sup> /D)	1.531	[2]
Flash Point	92.8 °C (199 °F)	[2]
Vapor Pressure	0.0244 mmHg at 25°C	[2]
Solubility	Soluble in ethanol	[2]

## Table 2: Spectroscopic Data

Spectroscopy	Data Availability and Key Features	Reference(s)
<sup>1</sup> H NMR	Spectra available.	[3]
<sup>13</sup> C NMR	Spectra available.	[3]
Infrared (IR)	Spectra available.	[3]
Mass Spectrometry (MS)	Spectra available.	[3]

## Synthesis of 1-Furfurylpyrrole

The most common and versatile methods for the synthesis of N-substituted pyrroles, including **1-Furfurylpyrrole**, are the Paal-Knorr and Clauson-Kaas reactions. These methods offer good yields and utilize readily available starting materials.[1][5]

### Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, furfurylamine.<sup>[6][7]</sup> The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to form the pyrrole ring.<sup>[7]</sup>

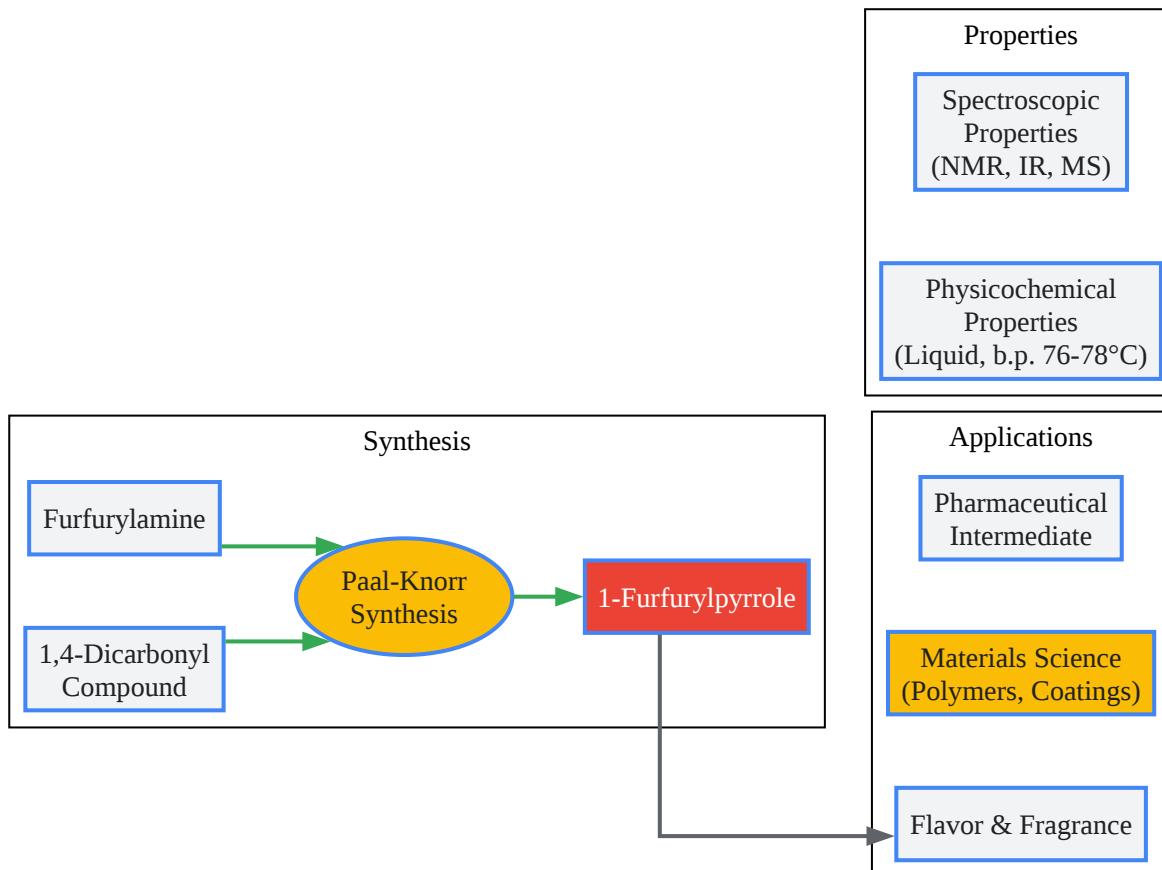
- Reaction Setup: In a round-bottom flask, combine the 1,4-dicarbonyl compound (e.g., succinaldehyde or its equivalent; 1 mmol) and furfurylamine (1 mmol).
- Catalyst Addition: Add a suitable acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a few drops of acetic acid). Alternatively, a solid acid catalyst like CATAPAL 200 alumina (40 mg) can be used for a solvent-free reaction.<sup>[8]</sup>
- Reaction Conditions: Stir the reaction mixture at a suitable temperature (e.g., 60°C for the solvent-free method with CATAPAL 200) for a duration determined by reaction monitoring (e.g., 45 minutes).<sup>[8]</sup> For solvent-based reactions, refluxing in a solvent like ethanol or methanol is common.<sup>[6]</sup>
- Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration after dissolving the product in a suitable solvent like ethyl acetate.<sup>[8]</sup> The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
- Characterization: Confirm the structure and purity of the synthesized **1-Furfurylpyrrole** using spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry).

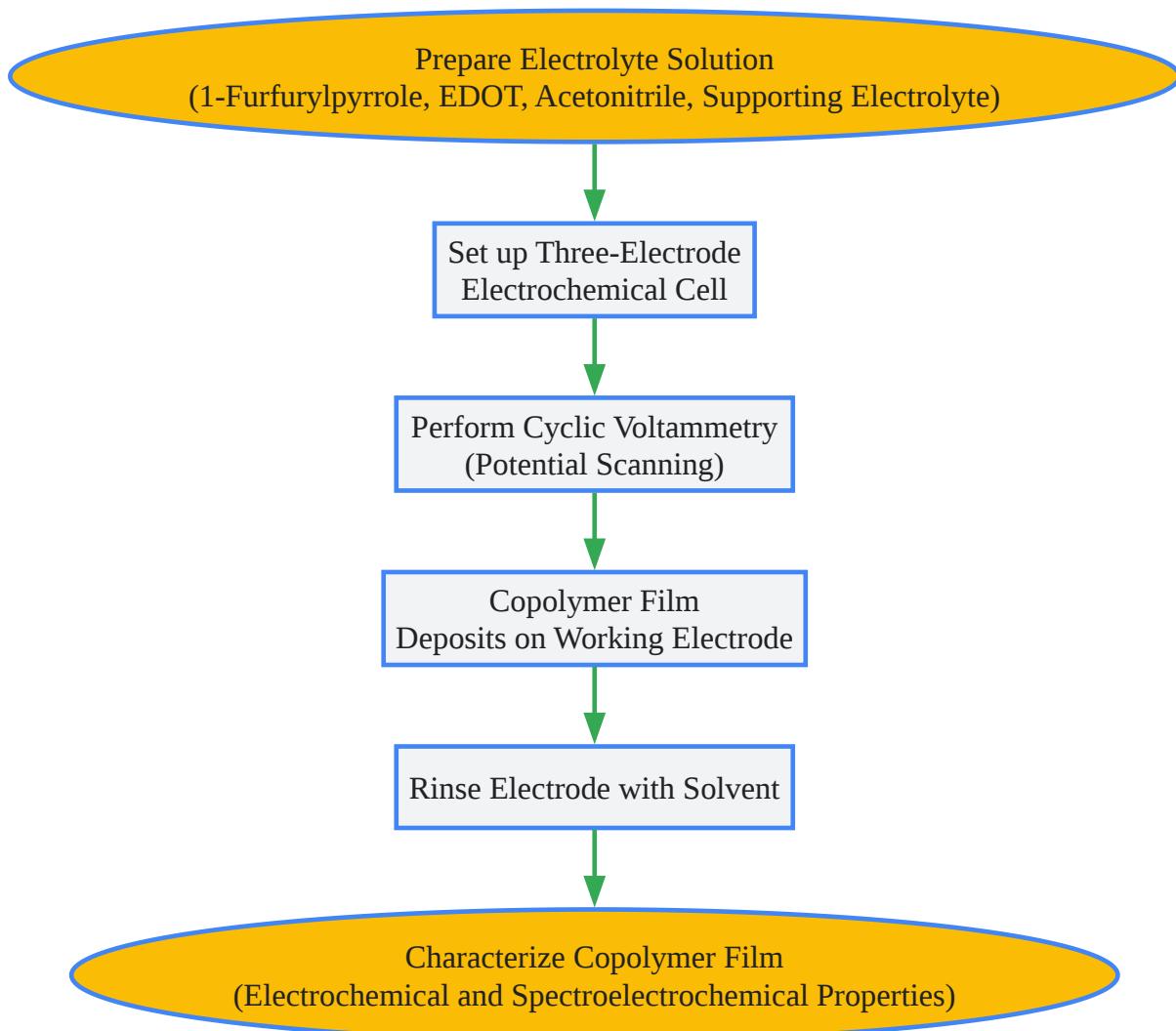
## Clauson-Kaas Pyrrole Synthesis

A variation of the Paal-Knorr synthesis, the Clauson-Kaas reaction utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl species.<sup>[5][9]</sup> This method is particularly useful for synthesizing N-substituted pyrroles.

- Reaction Setup: In a microwave vial, combine furfurylamine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of molecular iodine (~5 mol%).

- Reaction Conditions: Irradiate the solvent-free mixture in a microwave reactor. The reaction is typically rapid, often completing within a few minutes.
- Work-up and Purification: After the reaction, dissolve the mixture in a suitable solvent (e.g., diethyl ether) and evaporate the solvent. The crude product can then be purified by column chromatography.
- Characterization: Verify the identity and purity of the resulting **1-Furfurylpyrrole** by spectroscopic analysis.





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